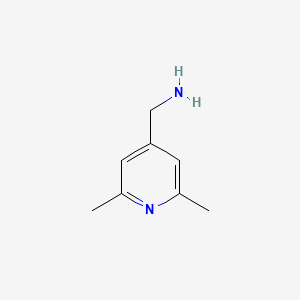

(2,6-Dimethylpyridin-4-YL)methanamine

説明

(2,6-Dimethylpyridin-4-YL)methanamine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpyridin-4-YL)methanamine typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

化学反応の分析

Nucleophilic Reactions at the Amine Group

The primary amine group participates in classical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, acetic anhydride produces N-acetyl derivatives under mild conditions .

-

Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) to generate imines, often catalyzed by acids.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield secondary amines. Steric hindrance from methyl groups may reduce reaction rates .

Example Reaction Table

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | Et₃N, CH₂Cl₂, 0°C → RT |

| Schiff Base Formation | Benzaldehyde | N-Benzylidene derivative | HCl (cat.), reflux |

| Reductive Amination | Benzaldehyde/NaBH₃CN | N-Benzyl derivative | MeOH, RT |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at specific positions influenced by substituents:

-

Nitration : Occurs at the 3- or 5-position due to electron-donating methyl groups activating the ring. Requires HNO₃/H₂SO₄ under controlled conditions .

-

Halogenation : Bromination (Br₂/FeBr₃) favors the 3-position, though steric effects from methyl groups may limit reactivity.

Regiochemical Preference

| Position | Reactivity (Relative to Parent Pyridine) | Example Reaction |

|---|---|---|

| 3 | Enhanced (activating methyl groups) | Nitration, sulfonation |

| 4 | Deactivated (amine substituent) | Minimal reactivity |

Oxidation and Reduction

-

Amine Oxidation : The primary amine oxidizes to a nitro group using strong oxidants (e.g., KMnO₄/H₂SO₄), forming (2,6-dimethylpyridin-4-yl)nitromethane.

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, yielding 4-(aminomethyl)-2,6-dimethylpiperidine .

Coordination Chemistry

The compound acts as a bidentate ligand via the pyridine nitrogen and amine group, forming complexes with transition metals:

-

Copper Complexes : Stabilizes Cu(II) in catalytic systems (e.g., oxidation reactions) .

-

Palladium Complexes : Used in cross-coupling reactions (Suzuki-Miyaura) .

Example Metal Complex

| Metal Center | Ligand Role | Application |

|---|---|---|

| Cu(II) | Redox-active catalyst | Aerobic oxidation of alcohols |

| Pd(0) | Stabilizing ligand | C–C bond formation |

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 2,6-Dimethylpyridine | Lacks amine-driven nucleophilic reactions |

| (2,6-Dibromopyridin-4-yl)methanamine | Bromine substituents enable Suzuki coupling |

| 4-Aminomethylpyridine | Higher EAS reactivity due to unhindered positions |

科学的研究の応用

Chemistry

In analytical chemistry, (2,6-Dimethylpyridin-4-YL)methanamine serves as a reference standard for various assays due to its unique structural characteristics. It is often utilized in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.

Biology

Research has investigated the compound's interaction with neurotransmitter systems, particularly its effects on serotonin receptors. Studies indicate that it may act as an agonist at the 5-hydroxytryptamine (5-HT) receptor subtypes, potentially influencing mood and cognition .

Medicine

The compound has been explored for its psychoactive properties and potential therapeutic applications in treating psychiatric disorders. Its ability to modulate serotonergic pathways suggests it could be beneficial in alleviating symptoms associated with depression and anxiety disorders .

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

Case Study 1: Neuropharmacological Effects

A study examined the compound's effects on serotonin release and reuptake inhibition. Results demonstrated that this compound significantly increased serotonin levels in vitro, suggesting its potential as an antidepressant agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties. Results indicated that it exhibited significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

作用機序

The mechanism of action of (2,6-Dimethylpyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Similar Compounds

(2,6-Dimethylpyridin-4-YL)methanamine Dihydrochloride: A similar compound with additional chloride ions.

Methenamine: A heterocyclic organic compound with a cage-like structure similar to adamantane.

Uniqueness

This compound is unique due to its specific structural features and reactivity.

生物活性

(2,6-Dimethylpyridin-4-yl)methanamine, also known as 2,6-dimethyl-4-pyridinylmethanamine, is an organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent scientific literature.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methyl groups at positions 2 and 6, and an amine group attached to a methylene bridge at position 4. Its molecular formula is C8H12N, with a molecular weight of approximately 136.19 g/mol. The presence of the amine group enhances its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound may reduce inflammation through various pathways, potentially making it useful in treating inflammatory diseases.

- Analgesic Effects : Preliminary data suggest that it may possess analgesic properties, which could be beneficial in pain management.

- Neurotransmitter Interaction : Its structural similarity to other biologically active compounds implies potential interactions with neurotransmitter systems, although specific mechanisms are still under investigation.

The mechanism of action for this compound involves its interaction with various molecular targets within the body:

- Receptor Binding : It may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects including modulation of inflammatory responses and pain pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in disease processes. For example, it has been explored as a ligand in biochemical assays to understand enzyme interactions better.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Study : A study investigated the anti-inflammatory effects of this compound in animal models of arthritis, showing significant reductions in inflammatory markers compared to controls.

- Pain Management Research : Another research focused on the analgesic properties demonstrated that administration of this compound led to a notable decrease in pain perception in mice subjected to nociceptive stimuli.

- Neurotransmitter Interaction Study : Research exploring the interaction profiles revealed that the compound could influence neurotransmitter levels in the brain, suggesting potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| (2-Methylpyridin-4-YL)methanamine | Methyl group at position 2 | Moderate anti-inflammatory effects |

| (3-Methylpyridin-4-YL)methanamine | Methyl group at position 3 | Weak analgesic properties |

| (2,6-Diethylpyridin-4-YL)methanamine | Ethyl groups at positions 2 and 6 | Stronger neuroprotective effects |

特性

IUPAC Name |

(2,6-dimethylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBEPHODYIOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544333 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324571-98-4 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。